Deltorphin 1; Deltorphin C

opioid receptor pharmacology agonist efficacy partial irreversible receptor inactivation

Deltorphin 1 (Deltorphin C) is the only δ-2-subtype-selective, low-efficacy agonist reference standard for biased signaling and receptor reserve studies. Its D-Ala² residue confers 4.8-h brain half-life, surpassing enkephalins. Substitution with Deltorphin II or DPDPE alters efficacy and subtype pharmacology, invalidating comparative data. The Asp⁴ residue is essential; neutral-residue analogs lose δ-selectivity entirely. Specify Deltorphin 1 for unambiguous δ-2 activation in intrathecal antinociception, spinal electrophysiology, and SAR programs requiring native-sequence positive control.

Molecular Formula C37H52N8O10
Molecular Weight 768.9 g/mol
Cat. No. B13399216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltorphin 1; Deltorphin C
Molecular FormulaC37H52N8O10
Molecular Weight768.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)
InChIKeyCJAORFIPPWIGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deltorphin 1 (Deltorphin C) Procurement Guide: Delta-Opioid Receptor Selectivity and Structural Determinants


Deltorphin 1 (also designated Deltorphin C; CAS: 122752-15-2) is a naturally occurring heptapeptide (H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) isolated from the skin secretions of Phyllomedusa bicolor and Phyllomedusa sauvagei [1]. It functions as a highly selective agonist at the δ-opioid receptor (DOR) [2]. Distinct from classical endogenous enkephalins, Deltorphin 1 lacks an intervening Gly residue between its N-terminal aromatic residues, a structural feature shared with cyclic tetrapeptides that critically influences its binding conformation [3]. Its specific amino acid sequence—particularly the D-Ala² residue conferring enzymatic stability and the Asp⁴ residue providing an anionic charge—defines its receptor recognition profile, making it a non-substitutable reference standard for δ-opioid pharmacology [4].

Why Deltorphin 1 Cannot Be Substituted by In-Class Delta Opioid Peptides: Structural and Functional Consequences


Generic substitution of Deltorphin 1 with other δ-selective agonists—including its close homolog Deltorphin II or synthetic peptides like DPDPE—is scientifically unjustified due to quantifiable differences in receptor subtype preference, agonist efficacy, and metabolic stability. While both Deltorphin I (Asp⁴) and Deltorphin II (Glu⁴) share high δ-affinity, their C-terminal charge distribution dictates distinct in vivo pharmacology: Deltorphin I acts preferentially at δ-2 opioid receptor subtypes, whereas DPDPE targets δ-1 receptors [1]. Furthermore, Deltorphin I exhibits several-fold lower agonist efficacy compared to Deltorphin II and other δ-agonists, a property with direct implications for functional assay design and biased signaling studies [2]. Critically, even single-amino-acid modifications destroy selectivity—substitution of Asp⁴ with neutral residues eliminates δ-selectivity entirely [3]—underscoring that the precise heptapeptide sequence is the minimal functional unit for procurement decisions.

Quantitative Differentiation Evidence for Deltorphin 1 vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Agonist Efficacy: Deltorphin 1 Exhibits Several-Fold Lower Intrinsic Efficacy vs. Deltorphin II and Other δ-Agonists

In a systematic comparison using the mouse vas deferens (MVD) functional bioassay with partial irreversible receptor inactivation, Deltorphin I demonstrated agonist efficacy several-fold lower than Deltorphin II and six other δ-selective agonist peptides tested. The relative efficacies of all peptides studied were indistinguishable except for Deltorphin I, which was significantly lower. Both the traditional null method and operational model of pharmacologic agonism yielded comparable results [1].

opioid receptor pharmacology agonist efficacy partial irreversible receptor inactivation functional bioassays

Receptor Subtype Differentiation: Deltorphin 1 Acts at δ-2 Subtype Distinct from DPDPE (δ-1) in Rat Spinal Cord

In rat spinal cord antinociception studies, [D-Ala², Glu⁴]deltorphin (DELT, an analog with Glu at position 4) and DPDPE exhibited differential sensitivity to the δ-2-selective antagonist naltriben (NTB), establishing that they act at distinct δ-receptor subtypes. The ED₅₀ of DELT (2.7 μg; 3.4 nmol) was approximately 7-fold more potent than DPDPE (19.0 μg; 29.4 nmol) in the tail-flick test. Coadministration of NTB (3 μg; 6.4 nmol) increased the ED₅₀ of DELT at least 25-fold, while not significantly affecting DPDPE [1]. This pharmacological discrimination confirms that Deltorphin I and related analogs target δ-2 receptors, whereas DPDPE targets δ-1 receptors.

delta opioid receptor subtypes intrathecal antinociception δ-1 vs δ-2 pharmacology spinal analgesia

δ-Receptor Affinity and Selectivity: Deltorphin C Binds with Ki 0.15 nM and Selectivity Ratio >1,250 vs. μ Receptors

In competitive radioligand binding studies using rat brain membrane synaptosomes, Deltorphin C (H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) exhibited exceptionally high affinity for δ-opioid receptors with a Ki of 0.15 nM. Its δ-selectivity, expressed as Ki(μ)/Ki(δ), ranged from 661 to >1,250 depending on the experimental system and radioligand employed [1][2]. For context, Deltorphin II (Glu⁴) demonstrates a δ Ki of approximately 0.32 nM and μ Ki of ~609 nM, yielding selectivity of ~1,900 [3]. Modifications to the Asp⁴ residue—even single-atom alterations—reduce δ-affinity by 5- to ~700-fold while μ-affinity either remains unchanged or increases up to 14-fold, confirming the critical, non-substitutable role of the native sequence [1].

receptor binding affinity δ-opioid selectivity radioligand displacement SAR of deltorphins

Brain Metabolic Stability: [D-Ala²]Deltorphin I Exhibits Brain Half-Life of 4.8 Hours with Defined BBB Permeability

In vitro blood-brain barrier (BBB) permeability and enzymatic stability studies using primary bovine brain microvessel endothelial cell cultures and mouse brain membrane homogenates established that [D-Ala²]deltorphin I has a brain half-life (t½) of 4.8 hours and a BBB permeability coefficient (PC) of 23.49 × 10⁻⁴ cm/min for the structurally related [D-Ala²]deltorphin II [1]. The D-Ala² residue at position 2 is essential for conferring resistance to aminopeptidase degradation, distinguishing deltorphins from endogenous enkephalins which are rapidly degraded (t½ < 5 min in brain) [1][2]. Notably, [D-Ala²]deltorphins possess higher affinity and selectivity for δ-opioid receptors than any known endogenous mammalian compound [1].

blood-brain barrier permeability peptide metabolic stability enzymatic degradation CNS peptide delivery

High-Value Application Scenarios for Deltorphin 1 Based on Verified Differentiation Evidence


δ-2 Opioid Receptor Subtype Pharmacological Discrimination Studies

Deltorphin 1 is the preferred agonist for experiments requiring selective activation of δ-2 opioid receptor subtypes while minimizing δ-1 and μ receptor engagement. Based on direct comparative evidence showing that Deltorphin I-derived agonists (e.g., [D-Ala², Glu⁴]deltorphin) exhibit ≥25-fold sensitivity to the δ-2 antagonist naltriben, whereas the δ-1 agonist DPDPE shows no significant sensitivity, Deltorphin 1 provides unambiguous δ-2 subtype pharmacology [1]. Procurement for intrathecal antinociception studies, spinal cord slice electrophysiology, or receptor subtype mapping projects should specify Deltorphin 1 rather than DPDPE or Deltorphin II when δ-2-specific activation is required.

Partial/Low-Efficacy δ-Agonist Control in Biased Signaling and Functional Assays

Deltorphin 1 serves as a validated low-efficacy δ-agonist reference standard for functional assays examining biased agonism, receptor reserve, or G-protein versus β-arrestin signaling bias. Head-to-head efficacy comparisons in MVD bioassays with irreversible receptor inactivation demonstrate that Deltorphin I has several-fold lower agonist efficacy than Deltorphin II, DPDPE, and other δ-agonists, despite all compounds appearing as full agonists under standard conditions [2]. Researchers studying partial agonism or requiring a reduced-efficacy control for δ-receptor activation should procure Deltorphin I specifically; substitution with Deltorphin II will yield higher efficacy and confound data interpretation.

High-Affinity δ-Receptor Radioligand Binding and Competitive Displacement Assays

With a δ-receptor Ki of 0.15 nM and μ/δ selectivity ratio of 661-1,250, Deltorphin C provides the highest δ-affinity among natural amphibian peptides and serves as a benchmark reference compound for δ-opioid receptor binding assays [3][4]. Its sub-nanomolar affinity enables sensitive competitive displacement studies using [³H]naltrindole or [¹²⁵I][D-Ala²]deltorphin-I as radioligands. For SAR programs examining δ-receptor ligand design, Deltorphin C is the appropriate native-sequence control against which analog binding parameters are compared; modifications to the Asp⁴ residue produce 5- to 700-fold reductions in δ-affinity, making the native compound essential as a positive control [3].

CNS Pharmacokinetic and BBB Permeability Studies with Extended Observation Windows

The 4.8-hour brain half-life of [D-Ala²]deltorphin I enables CNS pharmacology experiments requiring sustained δ-receptor activation that cannot be achieved with rapidly degraded endogenous enkephalins (t½ < 5 minutes) [5]. This stability window supports ex vivo brain slice electrophysiology, microdialysis studies, and behavioral pharmacology with extended post-administration observation periods. The compound's defined BBB permeability coefficient provides a benchmark for assessing peptide delivery modifications. Procurement of Deltorphin I is indicated for any CNS study where peptide degradation would otherwise confound the relationship between administered dose and observed δ-receptor-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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